molecular formula C9H18BClN2O3 B13509663 [(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride

[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride

Cat. No.: B13509663
M. Wt: 248.52 g/mol
InChI Key: QQCKRJQGECMDKY-WSZWBAFRSA-N
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Description

[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride is a boronic acid derivative that features a unique structure with two pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Rings: The pyrrolidine rings are synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Boronic Acid Group: The boronic acid group is introduced via a reaction with boron-containing reagents, such as boronic esters or boron trihalides.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to interact with enzyme active sites.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of [(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the context of protease inhibition, where the compound can block the catalytic activity of proteases.

Comparison with Similar Compounds

Similar Compounds

    [(2R)-1-(L-Prolyl)-2-pyrrolidinyl]boronic acid: Shares a similar boronic acid group and pyrrolidine structure.

    Pyrrolidine-2,5-diones: Contains the pyrrolidine ring but differs in functional groups.

    Prolinol derivatives: Similar in having a pyrrolidine ring but with different substituents.

Uniqueness

[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride is unique due to its specific combination of two pyrrolidine rings and a boronic acid group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H18BClN2O3

Molecular Weight

248.52 g/mol

IUPAC Name

[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid;hydrochloride

InChI

InChI=1S/C9H17BN2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11,14-15H,1-6H2;1H/t7-,8-;/m0./s1

InChI Key

QQCKRJQGECMDKY-WSZWBAFRSA-N

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@@H]2CCCN2)(O)O.Cl

Canonical SMILES

B(C1CCCN1C(=O)C2CCCN2)(O)O.Cl

Origin of Product

United States

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